2-Bromo-3,4,5,6-tetrafluorobenzoic acid
Overview
Description
2-Bromo-3,4,5,6-tetrafluorobenzoic acid is an organic compound with the molecular formula C7HBrF4O2. It is a derivative of benzoic acid where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4,5,6-tetrafluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the bromination of 3,4,5,6-tetrafluorobenzoic acid using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,4,5,6-tetrafluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while reduction and oxidation reactions can produce different functionalized compounds .
Scientific Research Applications
2-Bromo-3,4,5,6-tetrafluorobenzoic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2-Bromo-3,4,5,6-tetrafluorobenzoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring influence its reactivity and binding properties. These interactions can affect various biochemical pathways and molecular processes, making it a valuable compound for studying chemical and biological mechanisms .
Comparison with Similar Compounds
- 2-Bromo-4-fluorobenzoic acid
- 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
- 2-Bromo-3,4,5,6-tetrafluorobenzaldehyde
Comparison: 2-Bromo-3,4,5,6-tetrafluorobenzoic acid is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds. The presence of multiple fluorine atoms also enhances its electron-withdrawing effects, making it a valuable reagent in various chemical reactions .
Biological Activity
2-Bromo-3,4,5,6-tetrafluorobenzoic acid (CAS Number: 16583-04-3) is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. The presence of multiple fluorine atoms significantly influences its reactivity and interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from recent studies.
The molecular formula for this compound is C7HBrF4O2, with a molecular weight of approximately 272.98 g/mol. Key physical properties include:
- Density : 2.022 g/cm³
- Boiling Point : 266.7 °C
- Flash Point : 115.1 °C
- LogP : 2.70370 (indicating moderate lipophilicity) .
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Activity
Research indicates that halogenated benzoic acids exhibit antimicrobial properties. A study conducted on various substituted benzoic acids demonstrated that compounds with fluorine substitutions could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of bromine in conjunction with fluorine may further augment this effect due to increased lipophilicity and membrane permeability .
2. Antitumor Properties
Fluorinated compounds have been explored for their potential in cancer therapy. Specifically, derivatives of tetrafluorobenzoic acid have been synthesized and evaluated for their antitumor activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting a possible mechanism of action through the modulation of cellular signaling pathways involved in cell survival and proliferation .
3. Enzyme Inhibition
Fluorinated benzoic acids are known to interact with various enzymes, potentially acting as inhibitors or modulators. For instance, studies have indicated that certain fluorinated compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds . This inhibition could lead to altered pharmacokinetics for co-administered drugs.
Case Studies and Research Findings
The mechanisms underlying the biological activities of this compound are multifaceted:
- Membrane Disruption : The lipophilic nature due to fluorination allows the compound to integrate into lipid membranes, potentially disrupting cellular integrity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds may increase ROS production within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.
- Enzyme Modulation : By inhibiting specific enzymes involved in metabolic pathways, this compound may alter the pharmacodynamics of other therapeutic agents.
Properties
IUPAC Name |
2-bromo-3,4,5,6-tetrafluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF4O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQFCJLDFYDOGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590714 | |
Record name | 2-Bromo-3,4,5,6-tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16583-04-3 | |
Record name | 2-Bromo-3,4,5,6-tetrafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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